(E)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c18-13-3-5-16(19-12-13)22-14-7-9-20(10-8-14)17(21)6-4-15-2-1-11-23-15/h1-6,11-12,14H,7-10H2/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGJHPBSDPLLRM-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic compound notable for its potential pharmacological applications, particularly in the management of metabolic disorders such as type 2 diabetes. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and therapeutic potential.
Chemical Structure and Properties
The compound's structure includes:
- A chloropyridine moiety
- A piperidine ring
- A thiophene group
This complex structure contributes to its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇ClN₂O₂S |
| Molecular Weight | 348.8 g/mol |
| CAS Number | 1428381-74-1 |
The primary biological target of (E)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is the G-protein-coupled receptor 119 (GPR119) . As an agonist of GPR119, the compound activates several key signaling pathways:
- Insulin Signaling Pathway : Enhances insulin secretion from pancreatic beta cells.
- Incretin Signaling Pathway : Promotes the secretion of GLP-1 (glucagon-like peptide 1) from the gastrointestinal tract.
These pathways collectively contribute to the regulation of plasma glucose levels, indicating the compound's potential role in treating type 2 diabetes.
Pharmacokinetics
Research indicates that (E)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one exhibits dose-dependent pharmacokinetics. In clinical studies involving healthy subjects, an increase in exposure was observed with ascending doses, suggesting a favorable absorption profile.
Antidiabetic Effects
The activation of GPR119 leads to enhanced glucose-dependent insulin release and increased GLP-1 secretion, which are crucial for maintaining glucose homeostasis. This mechanism positions the compound as a promising candidate for developing new antidiabetic therapies.
Other Potential Activities
While primarily studied for its antidiabetic properties, there is potential for broader applications:
- Neuroprotective Effects : Some studies suggest that GPR119 activation may also confer neuroprotective benefits, although more research is needed in this area.
Case Studies and Research Findings
Several studies have evaluated the efficacy and safety of this compound:
- Clinical Trials : Early-phase clinical trials have demonstrated that compounds targeting GPR119 can significantly improve glycemic control in patients with type 2 diabetes.
- In Vitro Studies : Laboratory studies have shown that (E)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one enhances insulin secretion in isolated pancreatic islets under glucose-stimulated conditions.
- Comparative Studies : In comparative analyses with other GPR119 agonists, this compound exhibited superior efficacy in stimulating GLP-1 release and insulin secretion .
Comparison with Similar Compounds
Structural Analogs and Key Differences
(E)-3-(5-(4-Chlorophenyl)furan-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one (CAS: 300818-07-9)
- Structural Differences : Replaces thiophene with furan and 5-chloropyridinyloxy with 4-chlorophenyl.
- Substituent Impact: The 4-chlorophenyl group lacks the hydrogen-bonding capability of the pyridinyloxy group, possibly reducing solubility in polar solvents .
- Synthesis : Likely synthesized via Claisen-Schmidt condensation, analogous to methods in .
(E)-3-[5-(Diphenylamino)thiophen-2-yl]-1-(pyridin-3-yl)prop-2-en-1-one
- Structural Differences: Substitutes piperidine with pyridine and introduces a bulky diphenylamino group on thiophene.
- Implications: Steric Effects: The diphenylamino group disrupts crystal packing, as seen in its dimerization via weak C–H···O bonds . Hydrogen Bonding: Pyridine’s nitrogen engages in stronger hydrogen bonding than piperidine’s tertiary amine, altering supramolecular architecture .
- Crystallography : Refined using SHELXL (), with hydrogen atoms constrained geometrically (C–H = 0.93 Å) .
(2E)-1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one
- Structural Differences : Incorporates a triazole ring and methylphenyl groups.
Physicochemical and Crystallographic Comparisons
| Property | Target Compound | Furan Analog (CAS: 300818-07-9) | Diphenylamino-Thiophene Analog |
|---|---|---|---|
| Molecular Formula | C₁₈H₁₈ClN₂O₂S | C₁₈H₁₈ClNO₂ | C₂₄H₁₉N₃OS |
| Molar Mass (g/mol) | ~369.87 | 315.79 | 397.49 |
| Key Functional Groups | Thiophene, 5-Cl-pyridine | Furan, 4-Cl-phenyl | Thiophene, diphenylamino, pyridine |
| Hydrogen Bonding | Piperidine O, pyridine Cl | Chlorophenyl (weak) | Pyridine N, C–H···O |
| Crystal Packing | Likely π-stacking | Less π-interaction | Dimerization via C–H···O |
Q & A
Q. What are the key synthetic strategies for preparing (E)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves sequential coupling of the piperidine, 5-chloropyridinyl, and thiophene moieties via nucleophilic substitution and Michael addition reactions. Key steps include:
- Piperidine functionalization : Introducing the 5-chloropyridinyl-oxy group via nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
- α,β-unsaturated ketone formation : A Claisen-Schmidt condensation between a ketone precursor and thiophene-2-carbaldehyde, requiring strict control of stereochemistry to retain the (E)-configuration .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the product with >95% purity. Reaction optimization (e.g., solvent polarity, catalyst screening) should be guided by Design of Experiments (DoE) or high-throughput robotic screening .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm regiochemistry and stereochemistry, particularly the (E)-configuration of the α,β-unsaturated ketone (typical coupling constants: J = 12–16 Hz for trans olefins) .
- X-ray crystallography : Resolves ambiguities in molecular conformation, as demonstrated for structurally similar enones (e.g., monoclinic P21/c space group, β angle ~90.7°) .
- High-Performance Liquid Chromatography (HPLC) : Essential for purity assessment, especially when isolating minor stereoisomers .
Advanced Research Questions
Q. How can computational chemistry guide the prediction of synthetic pathways and reactivity for this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Models transition states for key reactions (e.g., Claisen-Schmidt condensation) to predict activation energies and stereochemical outcomes .
- Retrosynthetic Analysis : Machine learning algorithms (e.g., IBM RXN) can propose viable routes by analyzing analogous compounds, such as pyridinyl-piperidine derivatives .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics, aiding in solvent selection (e.g., DMF vs. THF) for improved yields .
Q. What strategies resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cellular toxicity)?
- Methodological Answer :
- Assay-Specific Controls : Validate target engagement using orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cell viability assays) .
- Metabolic Stability Testing : Address discrepancies by evaluating compound stability in liver microsomes, as decomposition products may interfere with activity .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., chloropyridinyl vs. methoxypyridinyl) to isolate contributions to bioactivity .
Q. How does the compound’s stereoelectronic profile influence its interactions with biological targets?
- Methodological Answer :
- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., α,β-unsaturated ketone) prone to nucleophilic attack, critical for covalent inhibitor design .
- Docking Studies : Align the compound’s conformation (from X-ray data) with target active sites, such as kinases or GPCRs, using software like AutoDock Vina .
- Hammett Analysis : Quantify electronic effects of substituents (e.g., 5-chloro vs. 5-methyl on pyridine) on binding affinity .
Data Analysis and Interpretation
Q. How can crystallographic data clarify conformational flexibility in the piperidin-1-yl-thiophene backbone?
- Methodological Answer :
- Torsion Angle Analysis : Compare crystal structures of analogs (e.g., (E)-3-(thiophen-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one) to identify conserved dihedral angles (e.g., C1–C2–C3–C4 = −1.6° to 178.2°) .
- Temperature-Dependent Crystallography : Resolve dynamic disorder in flexible regions (e.g., piperidine ring puckering) by collecting data at 100 K vs. 298 K .
Q. What statistical methods are recommended for analyzing variability in synthetic yield data?
- Methodological Answer :
- Multivariate Regression : Correlate yield with reaction parameters (temperature, solvent polarity, catalyst loading) .
- Principal Component Analysis (PCA) : Identify dominant factors affecting reproducibility, especially in multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
